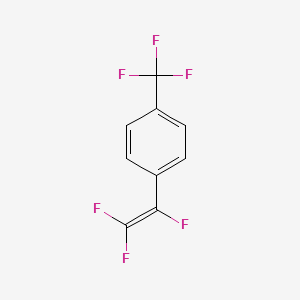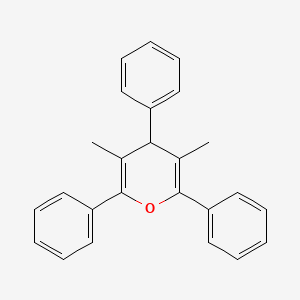
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- is an organosilicon compound characterized by the presence of silicon-oxygen bonds. This compound is part of the disiloxane family, which is known for its versatile applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- typically involves the hydrosilylation of alkenes and alkynes. This process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The reaction conditions often include the use of a solvent and a catalyst, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The butoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted disiloxanes, which have applications in various industries.
Scientific Research Applications
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing into its use as a component in medical devices and implants.
Mechanism of Action
The mechanism by which disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial in catalysis and other chemical processes. The pathways involved include the formation of intermediate silanols and siloxanes, which further react to form the desired products.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyldisiloxane: Used as a monomer in the production of silicone polymers and resins.
Uniqueness
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- is unique due to its specific functional groups, which provide it with distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Properties
CAS No. |
94048-03-0 |
|---|---|
Molecular Formula |
C20H46O5Si2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
dibutoxy-[dibutoxy(ethyl)silyl]oxy-ethylsilane |
InChI |
InChI=1S/C20H46O5Si2/c1-7-13-17-21-26(11-5,22-18-14-8-2)25-27(12-6,23-19-15-9-3)24-20-16-10-4/h7-20H2,1-6H3 |
InChI Key |
VJNJRFUQQOHPRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](CC)(OCCCC)O[Si](CC)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


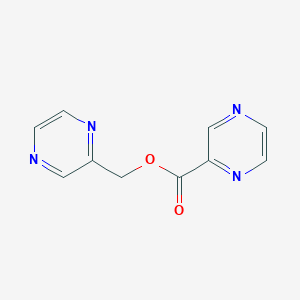
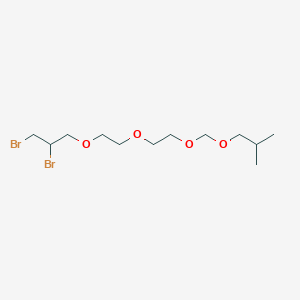

![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
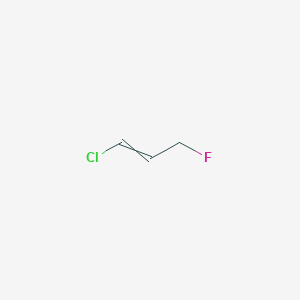
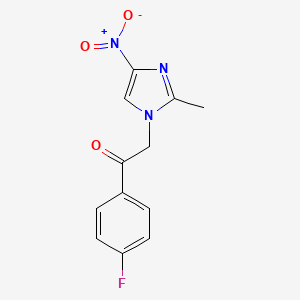
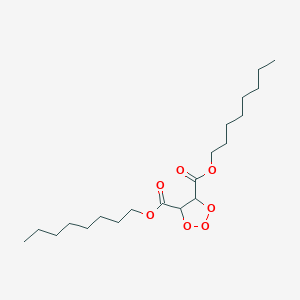
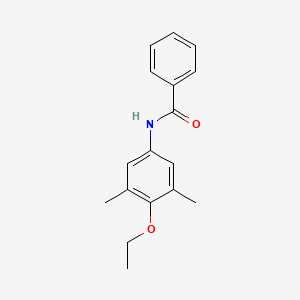

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
